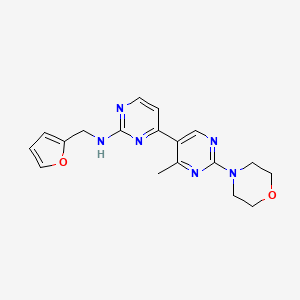![molecular formula C15H21NO5 B5121030 methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate](/img/structure/B5121030.png)
methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate, also known as MPMA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate is not fully understood, but it is believed to act on the GABA-A receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability. methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate has been shown to enhance the activity of the GABA-A receptor, leading to the inhibition of neuronal activity and the reduction of pain and inflammation.
Biochemical and Physiological Effects
methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-1beta, and to increase the production of anti-inflammatory cytokines, such as IL-10. methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate has also been shown to reduce the activity of COX-2, an enzyme involved in the production of prostaglandins, which are involved in pain and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate in lab experiments is its specificity for the GABA-A receptor, which allows for more targeted studies of its effects. However, one limitation is its limited availability and high cost, which can make it difficult to use in large-scale experiments.
Future Directions
There are several potential future directions for research on methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate. One area of interest is its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells. Another area of interest is its potential use in the treatment of pain and inflammation, as it has been shown to have anti-inflammatory and analgesic properties. Additionally, further studies are needed to better understand the mechanism of action of methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate and its potential side effects.
Synthesis Methods
The synthesis of methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate involves the reaction of 2-methylalanine with 3-(4-methoxyphenoxy)propanoyl chloride in the presence of a base such as triethylamine. The resulting product is then methylated using dimethyl sulfate to yield methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate.
Scientific Research Applications
Methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
methyl 2-[3-(4-methoxyphenoxy)propanoylamino]-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,14(18)20-4)16-13(17)9-10-21-12-7-5-11(19-3)6-8-12/h5-8H,9-10H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITBUHOWQQNXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NC(=O)CCOC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(anilinocarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5120947.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5120953.png)

![5-methyl-1-phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B5120961.png)
![3-phenyl-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5120967.png)
![{[methyl(methylsulfonyl)amino]methyl}(1-piperidinylmethyl)phosphinic acid](/img/structure/B5120983.png)
![N-[4-methyl-5-(1-piperidinylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5120989.png)
![3-bromo-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5121001.png)
![(2R*,6S*)-4-[(1-{2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B5121009.png)

![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5121016.png)

![1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone](/img/structure/B5121034.png)
